
Dibenzyl 4,4'-(1,4-phenylene)dipiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate is a complex organic compound with the molecular formula C32H36N2O4 and a molecular weight of 512.65 g/mol . This compound is known for its unique structure, which includes two piperidine rings connected by a phenylene group and esterified with benzyl groups. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate typically involves the esterification of 4,4’-(1,4-phenylene)dipiperidine-1-carboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active piperidine derivatives, which may interact with enzymes or receptors in biological systems. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl 4,4’-(1,3-phenylene)dipiperidine-1-carboxylate
- Dibenzyl 4,4’-(1,2-phenylene)dipiperidine-1-carboxylate
- Dibenzyl 4,4’-(1,4-phenylene)diethylcarboxylate
Uniqueness
Dibenzyl 4,4’-(1,4-phenylene)dipiperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two piperidine rings connected by a phenylene group and esterified with benzyl groups provides a versatile scaffold for various chemical modifications and applications .
Propiedades
Fórmula molecular |
C32H36N2O4 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
benzyl 4-[4-(1-phenylmethoxycarbonylpiperidin-4-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C32H36N2O4/c35-31(37-23-25-7-3-1-4-8-25)33-19-15-29(16-20-33)27-11-13-28(14-12-27)30-17-21-34(22-18-30)32(36)38-24-26-9-5-2-6-10-26/h1-14,29-30H,15-24H2 |
Clave InChI |
ZTYBPAZMNXQVFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B12276206.png)
![[5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate](/img/structure/B12276207.png)
![{2-Azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B12276214.png)

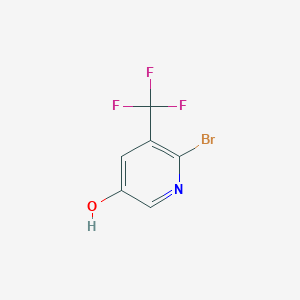

![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
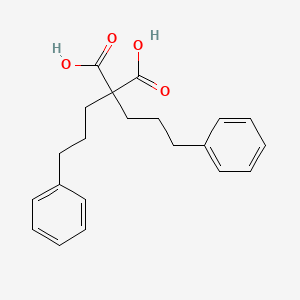
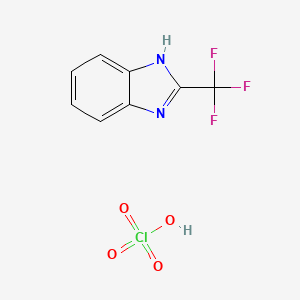
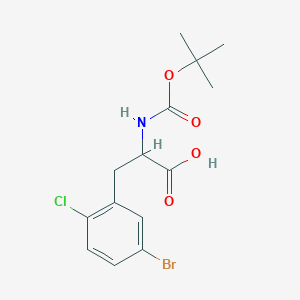
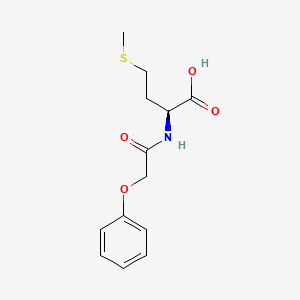
![1-Ethyl-[4,4']bipiperidinyl dihydrochloride](/img/structure/B12276256.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)
